molecular formula C16H13N5O2S2 B2690141 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1219904-37-6

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2690141
CAS No.: 1219904-37-6
M. Wt: 371.43
InChI Key: UTFOIESWNIIXMU-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S2 and its molecular weight is 371.43. The purity is usually 95%.
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Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole and pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C_{16}H_{14}N_{4}O_{2}S_{2}
  • IUPAC Name: this compound
  • Key Functional Groups: Benzothiazole, thiazole, methoxy, and pyrazole moieties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole and pyrazole derivatives for their in vitro antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Thiazole and pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes and pathways involved in tumor growth. For example, certain derivatives have been reported to exhibit IC50 values less than 2 μg/mL against various cancer cell lines, suggesting strong cytotoxic activity .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, the compound's structural components suggest potential anti-inflammatory effects. Studies on related thiazole compounds have revealed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth (MIC < 0.25 μg/mL)
AnticancerCytotoxicity (IC50 < 2 μg/mL against cancer cells)
Anti-inflammatoryInhibition of TNF-α and IL-6 production

Case Study: Antimicrobial Evaluation

A recent study synthesized a series of thiazole-bearing pyrazole derivatives, including this compound. The antimicrobial evaluation showed that these compounds were effective against a range of bacterial strains. The time-kill assay further confirmed their bactericidal activity, providing insights into their potential therapeutic applications in treating infections caused by resistant bacteria .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-21-7-9(14(20-21)23-2)13(22)19-16-18-11(8-24-16)15-17-10-5-3-4-6-12(10)25-15/h3-8H,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOIESWNIIXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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